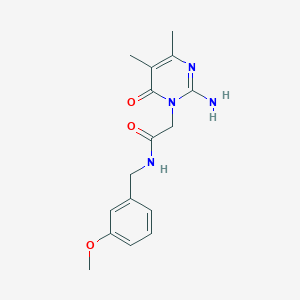

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

Description

This compound features a pyrimidinone core (2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl) linked via an acetamide group to a 3-methoxybenzyl substituent.

Properties

IUPAC Name |

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-5-4-6-13(7-12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOAWHRAAMXXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC(=CC=C2)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide generally involves multi-step organic synthesis starting from suitable precursors like pyrimidine derivatives and benzyl amines. Typical reaction conditions may involve:

Alkylation reactions

Amidation reactions

Catalytic hydrogenation for selective reductions

The use of organic solvents like dichloromethane, methanol, and tetrahydrofuran

Temperature control, often around room temperature or slightly elevated depending on the reaction step

Industrial Production Methods

Large-scale production would likely adapt the synthetic route for cost and efficiency, potentially using continuous flow reactors to manage reaction conditions and yield optimization. Advanced purification techniques like recrystallization, chromatography, and distillation would ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide can undergo several types of chemical reactions:

Oxidation: : Employing oxidizing agents such as hydrogen peroxide or permanganates.

Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Particularly nucleophilic substitutions at the amine group or the methoxybenzyl moiety.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, palladium on carbon for hydrogenation.

Nucleophiles: : Halides, hydroxides, and amines.

Typical reaction conditions include ambient temperatures to moderate heating and the use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

Reaction products depend on the specific transformations intended. For instance:

Oxidation could yield carboxylic acid derivatives.

Reduction might generate primary or secondary amine derivatives.

Substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has diverse applications:

Chemistry: : As a building block in organic synthesis and functional group transformations.

Biology: : Potential enzyme inhibitor or ligand in biochemical assays.

Medicine: : Investigated for potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.

Industry: : Utilized in the synthesis of advanced materials or fine chemicals.

Mechanism of Action

The mechanism of action for this compound likely involves:

Binding to specific molecular targets such as enzymes or receptors.

Modulating biochemical pathways, for instance, by inhibiting enzymatic activity or altering receptor-ligand interactions. The compound's specific effects would depend on its molecular interactions and the biological context in which it is studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrimidinone/Pyridazinone Core Modifications

The pyrimidinone core in the target compound distinguishes it from pyridazinone analogs (e.g., 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide derivatives). Pyridazinones contain two adjacent nitrogen atoms, altering electronic distribution and acidity compared to pyrimidinones. For instance, dichloro-substituted pyridazinones () exhibit higher electrophilicity, which may enhance covalent interactions with biological targets. In contrast, the amino and methyl groups on the pyrimidinone in the target compound likely improve solubility and metabolic stability .

Table 1: Core Ring Comparison

*Estimated using fragment-based methods.

Acetamide Substituent Variations

The 3-methoxybenzyl group on the acetamide nitrogen differentiates the target compound from analogs with alternative aryl or heteroaryl groups:

- N-(1-(N,N-Dimethylsulfamoyl)piperidin-3-yl) analog () : Incorporation of a sulfamoyl-piperidine group introduces hydrogen-bond acceptor sites, likely improving target binding affinity in enzyme pockets.

Table 2: Acetamide Substituent Impact

| Compound | Substituent | Key Property Change |

|---|---|---|

| Target Compound | 3-Methoxybenzyl | Balanced lipophilicity, H-bonding |

| N-(2,5-Dimethylphenyl) analog (Ev6) | 2,5-Dimethylphenyl | Higher logP, reduced solubility |

| Sulfamoyl-piperidine analog (Ev4) | Sulfamoyl-piperidine | Enhanced target binding |

| Thioacetamide analog (Ev10) | Benzyl-thio | Increased metabolic instability |

Methoxybenzyl Motif in Related Compounds

The 3-methoxybenzyl group appears in diverse scaffolds, such as quinoline-indole hybrids () and benzothiazine derivatives (). In these cases, the methoxy group is hypothesized to stabilize π-π interactions with aromatic residues in enzyme active sites.

Biological Activity

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula: C16H20N4O2

- Molecular Weight: 300.36 g/mol

- CAS Number: 1251595-02-4

- Structure:

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a class of compounds similar to the target compound has shown high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action often involves the induction of apoptosis and autophagy in cancer cells, leading to cell death and reduced tumor growth in vivo models .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Key Enzymes: The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis: It triggers programmed cell death pathways, effectively eliminating malignant cells.

- Autophagy Modulation: The compound may also modulate autophagy, a cellular process that can either promote survival or lead to cell death depending on the context.

Research Findings

A study published in 2024 evaluated the cytotoxic effects of various pyrimidine derivatives on breast cancer cells (MDA-MB-231). The results indicated that certain structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 27.6 μM to 43 μM for different derivatives .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 27.6 | MDA-MB-231 |

| Compound B | 29.3 | MDA-MB-231 |

| Compound C | 43 | Non-small cell lung cancer |

Case Studies

Case Study 1: Melanoma Treatment

In a preclinical study involving A375 melanoma xenograft models in mice, treatment with a pyrimidine derivative led to a significant reduction in tumor size compared to control groups. The compound demonstrated favorable pharmacokinetic properties and was well-tolerated by the subjects .

Case Study 2: Pancreatic Cancer

Another study assessed the efficacy of similar compounds against pancreatic cancer cell lines. The results revealed that these compounds could effectively induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in resistant forms of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.